molecular formula C15H10FNO3 B3086817 (E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 1164552-83-3

(E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B3086817
CAS RN: 1164552-83-3
M. Wt: 271.24 g/mol
InChI Key: HCIHGBQVFALYSG-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It is commonly used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of several enzymes and transcription factors involved in inflammation and cancer.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. The compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one in lab experiments is its low toxicity. The compound is relatively safe to handle and has been shown to have minimal side effects. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of (E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to explore its effects on other diseases such as diabetes and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, this compound is a chemical compound that has been extensively used in scientific research for its various biological activities. The compound has been found to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. Its low toxicity and minimal side effects make it a promising candidate for further research in the treatment of various diseases.

Scientific Research Applications

(E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been extensively used in scientific research for its various biological activities. It has been found to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. The compound has been tested in vitro and in vivo for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-14-7-2-1-4-11(14)8-9-15(18)12-5-3-6-13(10-12)17(19)20/h1-10H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIHGBQVFALYSG-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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